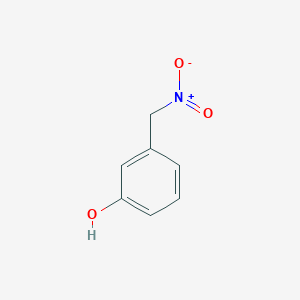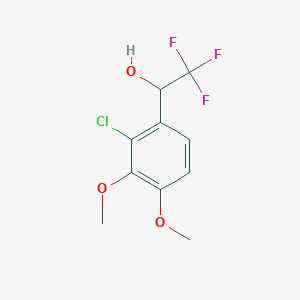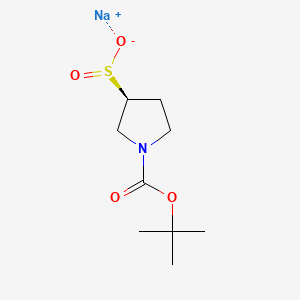
Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate is a chemical compound that belongs to the class of sulfinate salts. These compounds are often used in organic synthesis due to their ability to act as nucleophiles and participate in various chemical reactions. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, providing stability and ease of removal under specific conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate typically involves the following steps:
Protection of Pyrrolidine: The pyrrolidine ring is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Sulfinylation: The protected pyrrolidine is then reacted with a sulfinylating agent, such as sulfur dioxide and a base, to introduce the sulfinate group.
Formation of Sodium Salt: The resulting sulfinate is treated with a sodium source, such as sodium hydroxide, to form the sodium salt.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfinate group can act as a nucleophile, participating in substitution reactions with electrophiles.
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: Under specific conditions, the sulfinate group can be reduced to thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic Substitution: Alkylated products.
Oxidation: Sulfonates.
Reduction: Thiols.
科学的研究の応用
Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate has various applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.
Biological Studies: Utilized in the modification of biomolecules for research purposes.
Industrial Applications: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate involves its ability to act as a nucleophile. The sulfinate group can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. The tert-butoxycarbonyl group provides stability to the molecule, allowing it to participate in reactions without undergoing unwanted side reactions.
類似化合物との比較
Similar Compounds
Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-sulfinate: Similar structure but with the sulfinate group at a different position.
Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-4-sulfinate: Another positional isomer.
Sodium (S)-1-(tert-butoxycarbonyl)piperidine-3-sulfinate: A similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate is unique due to its specific structural configuration, which imparts distinct reactivity and stability. The position of the sulfinate group and the presence of the tert-butoxycarbonyl protecting group make it a valuable intermediate in organic synthesis.
特性
分子式 |
C9H16NNaO4S |
|---|---|
分子量 |
257.28 g/mol |
IUPAC名 |
sodium;(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-sulfinate |
InChI |
InChI=1S/C9H17NO4S.Na/c1-9(2,3)14-8(11)10-5-4-7(6-10)15(12)13;/h7H,4-6H2,1-3H3,(H,12,13);/q;+1/p-1/t7-;/m0./s1 |
InChIキー |
OKCQFZCTMMHGSD-FJXQXJEOSA-M |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)S(=O)[O-].[Na+] |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


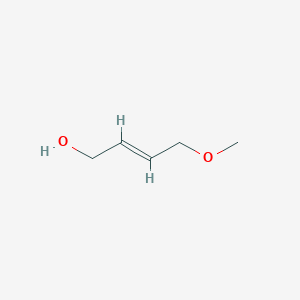
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid](/img/structure/B13580652.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride](/img/structure/B13580669.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-oxoacetic acid](/img/structure/B13580674.png)
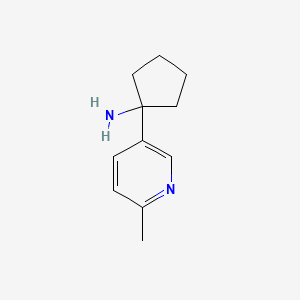
![1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate](/img/structure/B13580692.png)
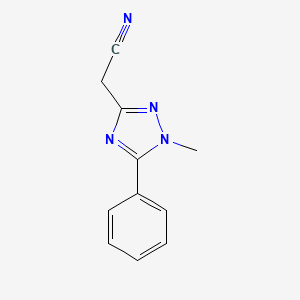
![2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylicacidhydrochloride](/img/structure/B13580710.png)
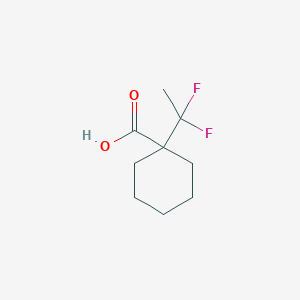
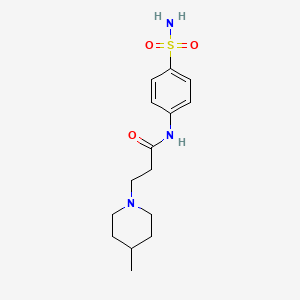
![6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13580720.png)

